molecular formula C10H14O<br>C2H5(CH3)CHC6H4OH<br>C10H14O B1202637 2-sec-Butylphenol CAS No. 89-72-5

2-sec-Butylphenol

Cat. No. B1202637
Key on ui cas rn: 89-72-5
M. Wt: 150.22 g/mol
InChI Key: NGFPWHGISWUQOI-UHFFFAOYSA-N
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Patent
US08937201B2

Procedure details

105 g of phenol and 5.0 g of aluminum oxide catalyst that was calcined in air at a temperature of 450° C. was charged in an autoclave and heated to 220° C. A raffinate stream containing 82.4% isobutylene, 1.3% 1-butene, and 16.3% isobutane was then charged over a period of 3 hours. The amount of raffinate charged was 70 g with an isobutylene to phenol mole ratio of 1.13:1. The yield of OTBP at the end of 6 hours was 50.41%, down from 52% at the 5-hour mark. The amount of 1-butene in the feed that reacted to form 2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol was 44.5%. The amount of the two sec-butylphenol impurities (2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol) were 0.44 area percent and 0.15%, respectively.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10].[CH2:12]=[CH:13][CH2:14][CH3:15].CC(C)C>[O-2].[Al+3].[O-2].[O-2].[Al+3]>[CH:13]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])([CH2:14][CH3:15])[CH3:12].[CH:13]([C:2]1[CH:3]=[C:4]([C:9]([CH3:10])([CH3:8])[CH3:11])[CH:5]=[CH:6][C:1]=1[OH:7])([CH2:14][CH3:15])[CH3:12] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Six
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was calcined in air at a temperature of 450° C.
ADDITION
Type
ADDITION
Details
was charged in an autoclave
ADDITION
Type
ADDITION
Details
was then charged over a period of 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The amount of raffinate charged
CUSTOM
Type
CUSTOM
Details
at the end of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
at the 5-hour mark

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1=C(C=CC=C1)O
Name
Type
product
Smiles
C(C)(CC)C1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08937201B2

Procedure details

105 g of phenol and 5.0 g of aluminum oxide catalyst that was calcined in air at a temperature of 450° C. was charged in an autoclave and heated to 220° C. A raffinate stream containing 82.4% isobutylene, 1.3% 1-butene, and 16.3% isobutane was then charged over a period of 3 hours. The amount of raffinate charged was 70 g with an isobutylene to phenol mole ratio of 1.13:1. The yield of OTBP at the end of 6 hours was 50.41%, down from 52% at the 5-hour mark. The amount of 1-butene in the feed that reacted to form 2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol was 44.5%. The amount of the two sec-butylphenol impurities (2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol) were 0.44 area percent and 0.15%, respectively.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9](=[CH2:11])[CH3:10].[CH2:12]=[CH:13][CH2:14][CH3:15].CC(C)C>[O-2].[Al+3].[O-2].[O-2].[Al+3]>[CH:13]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])([CH2:14][CH3:15])[CH3:12].[CH:13]([C:2]1[CH:3]=[C:4]([C:9]([CH3:10])([CH3:8])[CH3:11])[CH:5]=[CH:6][C:1]=1[OH:7])([CH2:14][CH3:15])[CH3:12] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Six
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was calcined in air at a temperature of 450° C.
ADDITION
Type
ADDITION
Details
was charged in an autoclave
ADDITION
Type
ADDITION
Details
was then charged over a period of 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The amount of raffinate charged
CUSTOM
Type
CUSTOM
Details
at the end of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
at the 5-hour mark

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1=C(C=CC=C1)O
Name
Type
product
Smiles
C(C)(CC)C1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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